
Captisol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Captisol, also known as sulfobutylether beta-cyclodextrin, is a chemically modified cyclodextrin designed to optimize the solubility and stability of drugs. It was developed by scientists at the University of Kansas’ Higuchi Biosciences Center for use in drug development and formulation. This compound has enabled the development of several FDA-approved products and is used in numerous clinical trials .
Vorbereitungsmethoden
Captisol is prepared through a series of chemical modifications of beta-cyclodextrin. The process involves the introduction of sulfobutyl ether groups to the beta-cyclodextrin molecule. This modification enhances the solubility and stability of the resulting compound. The synthetic route typically involves the reaction of beta-cyclodextrin with 1,4-butane sultone under basic conditions, followed by purification and characterization .
Analyse Chemischer Reaktionen
Captisol undergoes various chemical reactions, primarily focusing on its ability to form inclusion complexes with drug molecules. These reactions include:
Complexation: this compound forms non-covalent inclusion complexes with hydrophobic drug molecules, enhancing their solubility and stability.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis, leading to the breakdown of the sulfobutyl ether groups.
Oxidation and Reduction: This compound is relatively stable under oxidative and reductive conditions, making it suitable for various pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Captisol has been extensively utilized in the pharmaceutical industry, especially for drugs that exhibit poor solubility and stability. Its unique structure allows it to form inclusion complexes with active pharmaceutical ingredients (APIs), thereby improving their bioavailability.
Case Study: Remdesivir
One significant application of this compound is in the formulation of remdesivir, an antiviral drug used to treat COVID-19. The interaction between this compound and remdesivir facilitates the creation of clear solutions or lyophilized solids, which are crucial for effective administration. The use of this compound enables higher solubility (over 100 grams per 100 mL) compared to traditional beta-cyclodextrin, thus supporting the rapid deployment of remdesivir during the pandemic .
Table 1: Comparison of Solubility Enhancements
Compound | Solubility (g/100 mL) | Formulation Type |
---|---|---|
Remdesivir | >100 | Aqueous solution |
Traditional APIs | <2 | Organic solvent-based |
Clinical Development
As of recent reports, over 30 this compound-enabled products are under clinical development. These include formulations for various conditions such as cancer, neurological disorders, and infectious diseases . The safety profile of this compound has been established through numerous preclinical and clinical studies, confirming its non-nephrotoxic nature when administered parenterally or orally .
Food Science and Essential Oils
This compound's applications extend beyond pharmaceuticals into food science, particularly in enhancing the delivery and stability of essential oils.
Encapsulation of Essential Oils
A study highlighted that this compound can effectively encapsulate essential oils (EOs), significantly increasing their aqueous solubility while decreasing their release kinetics. This property is particularly beneficial in food and cosmetic industries where EOs are valued for their biological properties but face challenges due to volatility and poor solubility .
Table 2: Properties of Essential Oils with this compound
Essential Oil | Encapsulation Efficiency | Release Kinetics |
---|---|---|
Lavender Oil | High | Slow |
Peppermint Oil | Moderate | Moderate |
Advantages Over Traditional Formulations
This compound offers several advantages compared to traditional formulations that often rely on organic solvents or surfactants. These include:
Wirkmechanismus
Captisol works by forming inclusion complexes with drug molecules. The hydrophobic cavity of this compound encapsulates the hydrophobic regions of the drug, while the hydrophilic exterior interacts with the aqueous environment. This interaction enhances the solubility and stability of the drug, protecting it from degradation and improving its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Captisol is unique compared to other cyclodextrins due to its enhanced solubility and safety profile. Similar compounds include:
Hydroxypropyl beta-cyclodextrin: Another modified cyclodextrin used to enhance drug solubility, but with different substitution groups.
Methyl beta-cyclodextrin: Used for solubilizing hydrophobic compounds, but with a different safety profile.
Gamma-cyclodextrin: A larger cyclodextrin with different complexation properties
This compound stands out due to its superior solubilizing capabilities and safety, making it a preferred choice in pharmaceutical formulations.
Biologische Aktivität
Captisol, a chemically modified cyclodextrin (SBE7-β-CD), is widely recognized for its role as a solubilizing and stabilizing agent in pharmaceutical formulations. Its unique properties allow it to enhance the bioavailability of poorly soluble drugs and improve their therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, applications in drug formulations, and safety profile based on diverse research findings.
1. Antimicrobial Activity
Recent studies have demonstrated this compound's potential in antimicrobial applications, particularly when combined with photosensitizers in photodynamic therapy. A notable study investigated the interaction between this compound and the photosensitizer TMPyP, resulting in nanoassemblies that exhibited significant antimicrobial activity against both Gram-negative (Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria.
Table 1: Antimicrobial Efficacy of this compound Combinations
System | S. aureus MIC (μM) | P. aeruginosa MIC (μM) |
---|---|---|
TMPyP | 1.5 | 3 |
(this compound/TMPyP) 50:1 | 3 | 6 |
This compound | - | - |
The results indicated that while this compound alone did not exhibit significant antibacterial activity, its combination with TMPyP enhanced the inhibition of bacterial growth and biofilm formation, particularly in P. aeruginosa, by reducing pyocyanin production—a key factor in biofilm development .
2. Drug Formulation Applications
This compound has been instrumental in developing various pharmaceutical formulations. It is primarily used to improve the solubility and stability of injectable drugs. Over the past two decades, numerous this compound-enabled products have received regulatory approval, predominantly for intravenous administration.
Case Study: Voriconazole (VFEND IV)
Voriconazole, an antifungal medication, was formulated using this compound to enhance its solubility and bioavailability. Clinical studies indicated no correlation between this compound exposure and renal toxicity, even in patients with compromised renal function . This finding supports the safety profile of this compound in critical patient populations.
3. Chiral Separation Capabilities
This compound's ability to act as a chiral selector has been explored for separating optically active pharmaceutical compounds. In a study involving nine different drugs, this compound demonstrated superior chiral resolution compared to traditional cyclodextrins.
Table 2: Chiral Separation Results Using this compound
Compound | Baseline Separation Achieved |
---|---|
Carvedilol | Yes |
Propranolol | Yes |
Amlodipine | Yes |
Fluoxetine | Slight Peak Splitting |
Tramadol | Yes |
These results underscore this compound's utility in pharmaceutical analysis, particularly for compounds requiring enantioselective evaluation .
4. Safety Profile and Toxicology
Despite concerns regarding renal safety due to its elimination via glomerular filtration, extensive studies have shown that this compound does not correlate with adverse renal effects. For instance, a study involving patients with various stages of renal impairment found no significant negative outcomes associated with this compound administration .
5. Conclusion
This compound exhibits promising biological activity across various domains, including antimicrobial applications and drug formulation enhancements. Its role as a chiral selector further highlights its versatility in pharmaceutical sciences. Ongoing research continues to elucidate its mechanisms of action and expand its applications in clinical settings.
Eigenschaften
IUPAC Name |
4-[[36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H86O41S2/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAWYWGUNZUQQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H86O41S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.